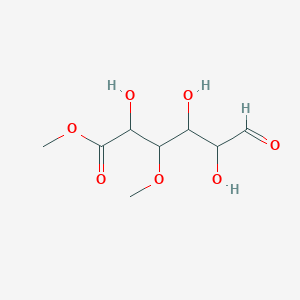
Methyl4-O-Methyl-D-glucuronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-O-methyl-D-glucuronate is a derivative of D-glucuronic acid, a glucose derivative. This compound is characterized by the presence of a methyl group at the 4-O position of the glucuronic acid moiety. It is commonly used in biochemical and proteomics research due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-O-methyl-D-glucuronate can be synthesized through various chemical and enzymatic methods. One common method involves the methylation of D-glucuronic acid using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C .
Industrial Production Methods
Industrial production of Methyl 4-O-methyl-D-glucuronate often involves the use of biocatalysis. Enzymes such as α-glucuronidase and gluco-oligosaccharide oxidase are employed to convert glucuronoxylans, a component of wood and agricultural biorefineries, into Methyl 4-O-methyl-D-glucuronate. This method is preferred due to its high efficiency and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-O-methyl-D-glucuronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-O-methyl-D-glucaric acid.
Reduction: Reduction reactions can convert it back to its parent glucuronic acid derivative.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: 4-O-methyl-D-glucaric acid
Reduction: D-glucuronic acid derivatives
Substitution: Various substituted glucuronic acid derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 4-O-methyl-D-glucuronate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in liver disease and hyperlipidemia.
Wirkmechanismus
The mechanism of action of Methyl 4-O-methyl-D-glucuronate involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for α-glucuronidase, leading to the release of glucuronic acid derivatives. This interaction plays a crucial role in various metabolic pathways, including the detoxification of endogenous and exogenous substances .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-O-methyl-D-glucuronate can be compared with other glucuronic acid derivatives, such as:
4-O-methyl-D-glucaric acid: Similar in structure but differs in its oxidation state.
D-glucuronic acid: The parent compound, lacking the methyl group at the 4-O position.
Methyl D-glucuronate: Similar but without the additional methyl group at the 4-O position.
Conclusion
Methyl 4-O-methyl-D-glucuronate is a versatile compound with significant applications in various fields of scientific research. Its unique structural properties and reactivity make it a valuable tool in the study of carbohydrate chemistry, enzyme activity, and potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 2,4,5-trihydroxy-3-methoxy-6-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O7/c1-14-7(5(11)4(10)3-9)6(12)8(13)15-2/h3-7,10-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGDKKXNJBVMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(C=O)O)O)C(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

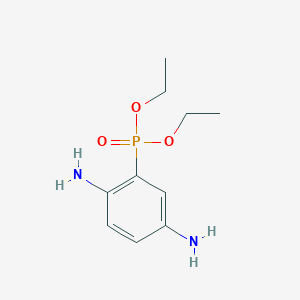
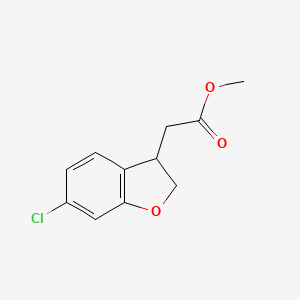
![6-[1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291502.png)
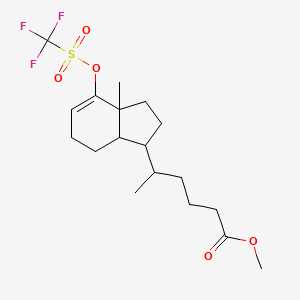
![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)
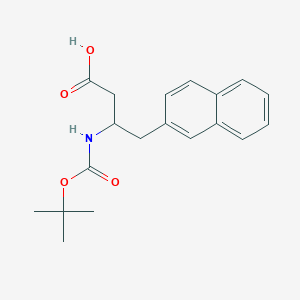


![N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12291571.png)
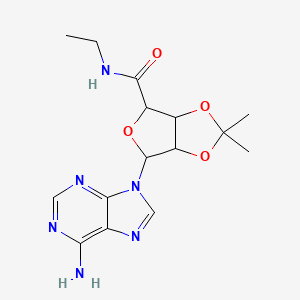
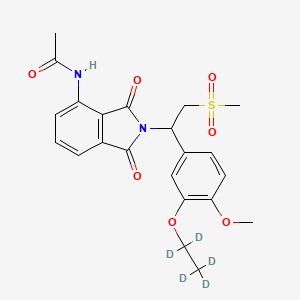
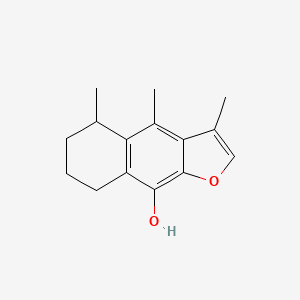
![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
